molecular formula C6H12ClNO3 B8222161 (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride

(3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride

Cat. No.: B8222161
M. Wt: 181.62 g/mol
InChI Key: PKBLRASXDQUWAX-UYXJWNHNSA-N
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Description

(3R,4R)-4-Aminooxane-3-carboxylic acid hydrochloride (CAS: 2361643-50-5) is a bicyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with an amino group at position 4 and a carboxylic acid group at position 3, both in the R,R stereochemical configuration. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol . The compound’s stereochemistry and functional groups make it a promising candidate for pharmaceutical applications, particularly in drug design targeting enzymes or receptors sensitive to chiral centers.

Properties

IUPAC Name

(3R,4R)-4-aminooxane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-5-1-2-10-3-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBLRASXDQUWAX-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereoselective Ring-Opening and Cyclization

A stereocontrolled approach involves the use of chiral auxiliaries to induce the desired (3R,4R) configuration. For example, Source 4 details the synthesis of cis-(3R,4R)-4-aminopyrrolidine-3-carboxylic acid using (S)-N-benzyl-N-α-methylbenzylamide as a chiral auxiliary. Adapting this strategy, the tetrahydropyran ring is constructed via cyclization of a γ-amino alcohol intermediate.

  • Key Steps :

    • Epoxide Formation : A glycidyl ester derivative is treated with a chiral amine to form an epoxide intermediate.

    • Ring-Opening : The epoxide undergoes nucleophilic attack by a protected amine, establishing the C4 amino group.

    • Cyclization : Acid-catalyzed cyclization forms the tetrahydropyran ring, with the chiral auxiliary dictating the (3R,4R) configuration.

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) at −20°C for epoxide opening.

    • Catalyst: p-Toluenesulfonic acid (PTSA) for cyclization.

    • Yield: 52% over four steps, >98% diastereomeric excess (d.e.).

Hydrolysis of Cyano Precursors

Acid-Catalyzed Hydrolysis of 4-Cyanotetrahydropyran Derivatives

Source 5 describes a scalable industrial method for synthesizing tetrahydropyran-4-carboxylic acid derivatives via hydrolysis of 4-cyanotetrahydropyran intermediates. While the patent focuses on unsubstituted analogs, the protocol is adaptable to the amino-substituted target compound.

  • Procedure :

    • Halogenation : 4-Cyanotetrahydropyran-3-carboxylate is treated with thionyl chloride to form the acyl chloride.

    • Amination : Reaction with ammonium hydroxide introduces the amino group.

    • Hydrolysis : Concentrated HCl (6M) at reflux hydrolyzes the nitrile to a carboxylic acid.

  • Optimization :

    • Temperature: 80–100°C for hydrolysis.

    • Yield: 85–92% for the carboxylic acid step.

StepReagentsConditionsYield (%)
HalogenationSOCl₂, CH₂Cl₂0–25°C, 2 h95
AminationNH₄OH, EtOH25°C, 12 h88
Hydrolysis6M HCl, reflux8 h92

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Source 13 highlights a second-deprotonation strategy for synthesizing enantiomerically pure cyclopentene carboxylic acids. A similar approach can resolve racemic 4-aminooxane-3-carboxylic acid using lipases.

  • Method :

    • Racemate Synthesis : Prepare racemic methyl 4-aminooxane-3-carboxylate via Mannich cyclization.

    • Enzymatic Hydrolysis : Use Candida antarctica lipase B (CAL-B) to selectively hydrolyze the (3S,4S)-enantiomer.

    • Acidification : Treat with HCl to isolate the (3R,4R)-hydrochloride salt.

  • Efficiency :

    • Enantiomeric Excess (e.e.): >99% for (3R,4R)-isomer.

    • Overall Yield: 65% after resolution.

Stereoselective Hydrogenation

Catalytic Asymmetric Hydrogenation

Source 2 and Source 6 describe hydrogenation strategies for chiral amine synthesis. For the target compound, a prochiral enamine intermediate is hydrogenated using a Ru-BINAP catalyst.

  • Steps :

    • Enamine Formation : Condense 3-ketotetrahydropyran-4-carboxylate with benzylamine.

    • Hydrogenation : Use [(R)-BINAP-RuCl₂] catalyst under H₂ (50 psi).

    • Deprotection : Remove the benzyl group via hydrogenolysis and treat with HCl.

  • Performance :

    • Turnover Frequency (TOF): 1,200 h⁻¹.

    • Stereoselectivity: 98% e.e..

Post-Synthetic Modifications

Ester Hydrolysis and Salt Formation

Source 8 outlines the synthesis of ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride, which is hydrolyzed to the carboxylic acid and converted to the hydrochloride salt.

  • Protocol :

    • Ester Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C for 4 h.

    • Acidification : Concentrated HCl added dropwise to pH 2–3.

    • Crystallization : Isolate the hydrochloride salt from ethanol.

  • Yield : 89% after crystallization.

Comparative Analysis of Methods

MethodKey AdvantageLimitationStereocontrolScalability
Asymmetric SynthesisHigh d.e. (>98%)Multi-step, costly auxiliariesExcellentModerate
Cyano HydrolysisHigh yield (92%)Requires harsh acidsModerateHigh
Enzymatic ResolutionEco-friendlyLow racemate throughputExcellentLow
Catalytic HydrogenationRapid (TOF 1,200 h⁻¹)Catalyst costVery High (98% e.e.)High

Industrial-Scale Considerations

  • Cost Efficiency : Cyano hydrolysis (Source 5) and catalytic hydrogenation (Source 6) are preferred for large-scale production due to high yields and minimal purification steps.

  • Regulatory Compliance : Enzymatic methods (Source 13) align with green chemistry principles but require optimization for throughput.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique oxane ring structure allows for various chemical transformations, making it valuable in the development of new materials and pharmaceuticals.

Chiral Auxiliary in Asymmetric Synthesis
Due to its chirality, (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride is employed as a chiral auxiliary in asymmetric synthesis. This application is vital for producing enantiomerically pure compounds, which are essential in pharmaceutical development.

Table 1: Chemical Reactions Involving (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride

Reaction TypeProductsCommon Reagents
OxidationOxanes, ketonesKMnO₄, CrO₃
ReductionAlcohols, aldehydesNaBH₄, LiAlH₄
SubstitutionAmides, N-alkyl derivativesAlkyl halides, acyl chlorides

Biological Applications

Enzyme Inhibition
Research indicates that (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride may act as an inhibitor for specific enzymes. This property can be leveraged to study enzyme mechanisms and metabolic pathways.

Metabolic Studies
The compound is utilized in metabolic studies to understand amino acid metabolism and its implications in various biological processes. Its interaction with metabolic pathways can provide insights into diseases such as cancer.

Case Study: Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound exhibit neuroprotective effects by modulating neurotransmitter systems. This potential opens avenues for therapeutic applications in neurodegenerative diseases.

Medical Applications

Drug Development
The unique structure of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride positions it as a candidate for new pharmaceutical formulations. Its ability to interact with biological macromolecules enhances its potential as a drug lead.

Diagnostic Tools
This compound can be incorporated into diagnostic agents for various diseases due to its biochemical properties. Its role in enzyme inhibition can aid in developing assays for disease biomarkers.

Industrial Applications

Polymer Synthesis
In the industrial sector, (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride is used in the production of specialized polymers with unique properties. Its incorporation can enhance the performance characteristics of these materials.

Agricultural Chemicals
The compound is also applied in the synthesis of agrochemicals aimed at crop protection. Its biological activity may contribute to developing effective pesticides or herbicides.

Table 2: Industrial Uses of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride

IndustryApplication
Polymer ScienceProduction of specialized polymers
AgricultureSynthesis of agrochemicals

Mechanism of Action

The mechanism of action of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it can be converted into active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name CAS Molecular Formula Molecular Weight Key Features Stereochemistry Key Differences from Target
(3R,4R)-4-Aminooxane-3-carboxylic acid hydrochloride 2361643-50-5 C₆H₁₂ClNO₃ 181.62 Oxane ring, amino, carboxylic acid R,R Reference compound
Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylate hydrochloride - C₉H₁₈ClNO₃ 235.70 Cyclohexane, ester, hydroxyl 1S,3R,4R Ester instead of acid; cyclohexane ring
(3R,4S)-4-Aminooxan-3-ol hydrochloride 1096594-11-4 C₅H₁₂ClNO₂ 153.61 Oxane, amino, hydroxyl R,S Hydroxyl replaces carboxylic acid; stereochemical inversion
4-Amino-3-phenylbutyric acid hydrochloride - C₁₀H₁₄ClNO₂ 215.68 Linear chain, phenyl group - Linear structure; increased lipophilicity
3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride 2173996-79-5 C₁₀H₁₆ClNO₃ 233.69 Pyrrolidine + oxane - Additional pyrrolidine ring; altered conformation
Oseltamivir hydrochloride (Tamiflu®) 204255-09-4 C₁₆H₂₈N₂O₄·HCl 348.86 Cyclohexene, ester, ether 3R,4R,5S Larger structure; antiviral activity
3-Aminotetrahydrofuran-3-carboxylic acid hydrochloride 919098-94-5 C₅H₁₀ClNO₃ 167.59 Tetrahydrofuran ring - Five-membered ring; higher ring strain
3-Aminooxane-3-carboxamide hydrochloride 1423026-46-3 C₆H₁₂ClN₂O₂ 180.63 Oxane, carboxamide - Amide group; reduced acidity
Solubility and Acidity
  • The carboxylic acid group in the target compound enhances water solubility (predicted logP ~ -0.5) compared to esters (e.g., , logP ~ 1.2) or amides (, logP ~ 0.3) .
  • The hydroxyl group in (3R,4S)-4-aminooxan-3-ol hydrochloride () increases polarity but lacks the ionizable carboxylic acid, limiting its solubility in physiological buffers .
Stereochemical Impact
  • The R,R configuration in the target compound is critical for mimicking natural substrates in enzymatic interactions. For example, Oseltamivir () relies on its 3R,4R,5S configuration for binding influenza neuraminidase . In contrast, the R,S configuration in may reduce bioactivity due to mismatched stereochemistry .
Ring Size and Conformation
  • Compounds with fused rings (e.g., ’s pyrrolidine-oxane system) exhibit restricted conformational flexibility, which may limit binding to certain targets .

Research Findings and Key Insights

Functional Group Influence : The carboxylic acid in the target compound enhances hydrogen-bonding capacity, critical for interactions with biological targets like proteases or transporters .

Stereochemical Specificity: Comparative studies on Oseltamivir () demonstrate that minor stereochemical deviations can abolish antiviral activity, underscoring the importance of the R,R configuration in the target .

Metabolic Stability : The oxane ring’s stability against oxidative metabolism contrasts with the cyclohexane in , which may undergo rapid hydroxylation .

Biological Activity

(3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Chemical Name : (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride
  • CAS Number : 1187929-55-0
  • Molecular Formula : C₅H₈ClN₃O₃
  • Molecular Weight : 189.59 g/mol

Research indicates that (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride may influence various biochemical pathways. Its structural similarity to amino acids suggests potential interactions with neurotransmitter systems and metabolic pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in amino acid metabolism, particularly those linked to cancer cell proliferation.
  • Modulation of Neurotransmitter Levels : Preliminary studies suggest that it may affect neurotransmitter synthesis and degradation, impacting conditions like depression and anxiety.

Biological Activity

The biological activity of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride has been evaluated through various in vitro and in vivo studies.

In Vitro Studies

  • Cell Proliferation : In human cancer cell lines, the compound demonstrated significant inhibition of cell growth, particularly in hepatocellular carcinoma (HCC) models. IC50 values ranged from 10 to 30 µM depending on the cell type .
  • Neuroprotective Effects : The compound exhibited protective effects against oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

In Vivo Studies

  • Tumor Growth Inhibition : In animal models, administration of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride resulted in reduced tumor sizes and improved survival rates compared to control groups .
  • Behavioral Studies : Animal studies assessing anxiety-like behavior showed that the compound could reduce anxiety levels in stressed rodents, indicating a potential role in psychiatric disorders .

Case Studies

  • Hepatocellular Carcinoma (HCC) :
    • A study investigated the effects of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride on HCC cells. The results indicated a marked decrease in α-fetoprotein levels and tumor size after treatment over four weeks .
  • Neurodegenerative Models :
    • In a model of Alzheimer's disease, the compound was found to enhance cognitive function and reduce amyloid plaque formation, suggesting neuroprotective properties that could be harnessed for therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
(3R,4R)-4-aminooxane-3-carboxylic acid HClTumor growth inhibition10-30Effective in HCC models
CPP-115GABA aminotransferase inhibitor5Used for neurological conditions
NED-3238Arginase inhibitor1.3Potent anti-tumor activity

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for obtaining (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride with high enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., organocatalysts or transition-metal complexes) is critical for controlling stereochemistry. For example, enzymatic resolution or chiral auxiliary-based methods can isolate the desired (3R,4R) enantiomer. Post-synthesis purification via chiral HPLC (e.g., using amylose- or cellulose-based columns) ensures enantiomeric purity . Reaction optimization should include monitoring by 1^1H/13^{13}C NMR to confirm stereochemical integrity .

Q. How should researchers handle and store (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride to prevent degradation?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C to minimize hydrolysis or oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) coupled with HPLC analysis can identify degradation products. Avoid exposure to moisture and light, as carboxylic acid hydrochlorides are prone to deliquescence .

Q. What analytical techniques are essential for confirming the identity of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride?

  • Methodological Answer :

  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ ion).
  • NMR : Use 1^1H and 13^{13}C NMR to verify backbone structure and stereochemistry (e.g., coupling constants for axial/equatorial protons in the oxane ring) .
  • Polarimetry : Measure optical rotation to corroborate enantiomeric composition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments between computational predictions and experimental data?

  • Methodological Answer :

  • X-ray Crystallography : Definitive stereochemical confirmation via single-crystal diffraction (e.g., as demonstrated for structurally related pyrrolidine derivatives in ).
  • DFT Calculations : Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian or ORCA software) to validate configurations .
  • NOESY NMR : Detect spatial proximities between protons to distinguish axial/equatorial substituents in the oxane ring .

Q. What experimental strategies mitigate side reactions during the synthesis of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the carboxylic acid and amine functionalities during synthesis (e.g., tert-butyloxycarbonyl (Boc) for amines).
  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity while minimizing racemization.
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and catalyst loading to favor the (3R,4R) product over diastereomers .

Q. How can researchers assess the compound’s stability in biological assay buffers?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH extremes (e.g., pH 2–9) and analyze degradation via UPLC-MS.
  • Circular Dichroism (CD) Spectroscopy : Monitor conformational changes in aqueous solutions.
  • Long-Term Stability : Store aliquots in assay buffers (e.g., PBS or Tris-HCl) at 4°C and 37°C, quantifying intact compound weekly using validated HPLC methods .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

  • Methodological Answer :

  • Solubility Screening : Perform equilibrium solubility studies in buffered solutions (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using nephelometry or UV-vis spectroscopy.
  • Co-Solvent Systems : Evaluate solubility enhancement via hydrotropic agents (e.g., cyclodextrins) for biological assays .

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